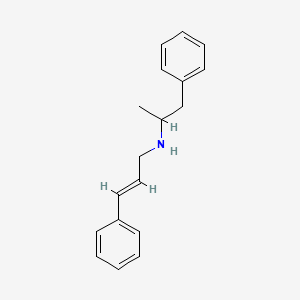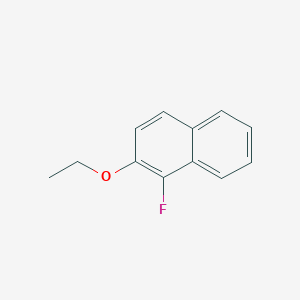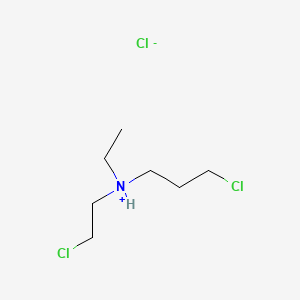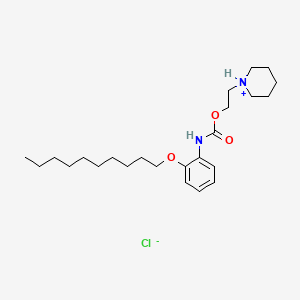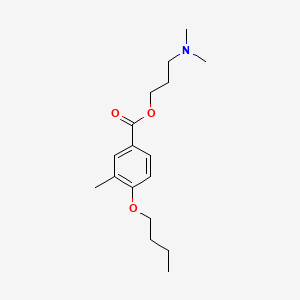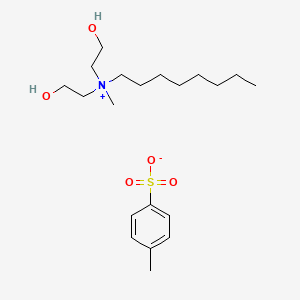
Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate is a cationic surfactant belonging to the class of quaternary ammonium salts. It is known for its excellent antistatic, antimicrobial, antibacterial, preservative, solubilizing, emulsifying, and dispersing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate typically involves the quaternization of N,N-bis(2-hydroxyethyl)-N-methyl-1-octanamine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound .
Scientific Research Applications
Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in biological studies for its antimicrobial and antibacterial properties.
Medicine: Utilized in pharmaceutical formulations for its preservative and solubilizing properties.
Industry: Applied in industrial processes as an antistatic agent, emulsifier, and dispersant.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This antimicrobial action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of the microbial cell membrane .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: A widely used antimicrobial agent in various applications.
Dodecyltrimethylammonium chloride: Known for its surfactant and antimicrobial properties.
Uniqueness
Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate is unique due to its combination of excellent antistatic, antimicrobial, and emulsifying properties. This makes it particularly valuable in applications requiring multiple functionalities .
Properties
CAS No. |
58767-50-3 |
|---|---|
Molecular Formula |
C20H37NO5S |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-methyl-octylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H30NO2.C7H8O3S/c1-3-4-5-6-7-8-9-14(2,10-12-15)11-13-16;1-6-2-4-7(5-3-6)11(8,9)10/h15-16H,3-13H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
YLHNNWUZOGHCSP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(CCO)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
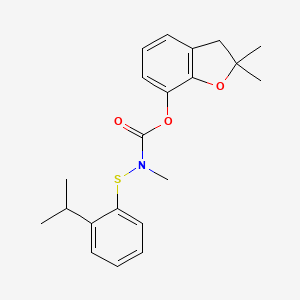
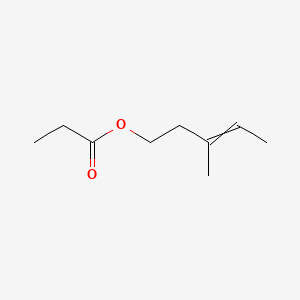
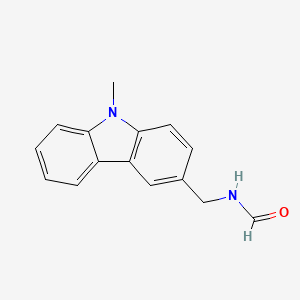
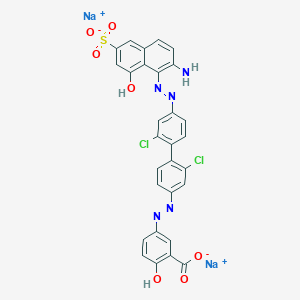
![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)
